(3S)-3-[(2-Fluorobenzoyl)amino]piperidine, N1-BOC protected
Description
(3S)-3-[(2-Fluorobenzoyl)amino]piperidine, N1-BOC protected is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom of the piperidine ring (N1 position) and a 2-fluorobenzoyl-substituted amine at the 3S position. The Boc group enhances synthetic versatility by shielding the amine during multi-step reactions, while the 2-fluorobenzoyl moiety introduces steric and electronic effects that influence biological activity and receptor interactions. This compound is of interest in medicinal chemistry, particularly for drug discovery targeting neurological or metabolic disorders .
Key structural attributes:
- Stereochemistry: The 3S configuration ensures spatial orientation critical for target binding.
- Functional Groups: The 2-fluorobenzoyl group (electron-withdrawing fluorine) and Boc protection (bulky tert-butyl) modulate reactivity and stability.
- Molecular Weight: ~350–400 g/mol (estimated based on similar compounds in evidence).
Properties
Molecular Formula |
C17H23FN2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-6-7-12(11-20)19-15(21)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21) |
InChI Key |
CYWVVLRQOHLABO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between a fluorobenzoic acid derivative and the piperidine ring.
Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzamido group may interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Features of (3S)-3-[(2-Fluorobenzoyl)amino]piperidine, N1-BOC Protected and Analogues
Key Differences and Implications
Positional Isomerism: Compared to 1-Benzyl-4-(N-Boc-amino)piperidine (Boc at C4), the N1-Boc group in the target compound minimizes steric hindrance at the piperidine ring, enhancing accessibility for further functionalization .
Fluorine Substitution Effects :
- The 2-fluorobenzoyl group in the target compound vs. the 2-fluorophenylmethoxy group in (3S)-3-[(2-fluorophenyl)methoxy]piperidine introduces distinct electronic profiles. The benzoyl amide (electron-withdrawing) may enhance hydrogen bonding with biological targets compared to the methoxy ether (electron-donating) .
- Fluorine at the ortho position (C2 of benzoyl) increases steric hindrance and metabolic stability relative to para -fluorinated analogues (e.g., 1-(4-Fluorophenyl)piperidin-4-amines) .
Boc Protection Utility :
- The N1-Boc group in the target compound contrasts with N-Cbz or N-Alloc protections in analogues like benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride . Boc offers superior acid stability and ease of removal under mild conditions, streamlining synthesis .
Stereochemical Specificity: The 3S configuration is critical for activity. For example, (3R,4S)-1-Boc-3-(hydroxymethyl)-4-[[(S)-1-phenylethyl]amino]piperidine demonstrates how stereochemistry at C3 influences receptor selectivity, suggesting the target compound’s 3S orientation may optimize binding .
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